4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine
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Overview
Description
4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine is a heterocyclic compound that features a triazine ring substituted with hydrazino and pyridyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine typically involves the reaction of 2-aminopyridine with cyanuric chloride, followed by hydrazination. The general steps are as follows:
Formation of Intermediate: 2-aminopyridine reacts with cyanuric chloride in the presence of a base such as triethylamine to form 4-chloro-6-(2-pyridyl)-1,3,5-triazine.
Hydrazination: The intermediate is then treated with hydrazine hydrate under reflux conditions to replace the chlorine atom with a hydrazino group, yielding this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, particularly at the hydrazino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the hydrazino group.
Major Products
Oxidation: Azo and azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted triazines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine is used as a ligand in coordination chemistry to form complexes with transition metals
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as an anticancer agent. Its ability to form stable complexes with metals can be exploited to design metal-based drugs that target specific cellular pathways.
Industry
In the industrial sector, the compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, enhancing its reactivity and enabling specific catalytic processes. In medicinal applications, the compound’s interaction with biological macromolecules can disrupt cellular functions, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-(2-pyridyl)-1,3,5-triazine: Similar structure but with an amino group instead of a hydrazino group.
4-Hydrazino-6-(4-pyridyl)-1,3,5-triazine: Similar structure but with a pyridyl group at a different position.
2,4-Diamino-6-(2-pyridyl)-1,3,5-triazine: Contains two amino groups and a pyridyl group.
Uniqueness
4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine is unique due to the presence of both hydrazino and pyridyl groups, which confer distinct reactivity and coordination properties. This dual functionality makes it particularly versatile for applications in coordination chemistry and materials science.
Properties
IUPAC Name |
4-hydrazinyl-6-pyridin-2-yl-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N7/c9-7-12-6(13-8(14-7)15-10)5-3-1-2-4-11-5/h1-4H,10H2,(H3,9,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZZPNVYTDWGEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NC(=N2)NN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346033 |
Source
|
Record name | 4-Hydrazinyl-6-(pyridin-2-yl)-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-69-0 |
Source
|
Record name | 4-Hydrazinyl-6-(pyridin-2-yl)-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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